Pallidiflorin

Vue d'ensemble

Description

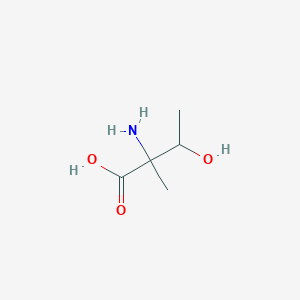

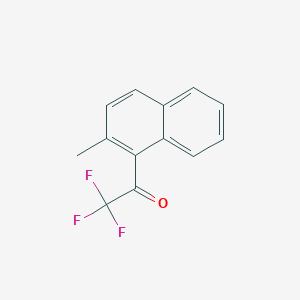

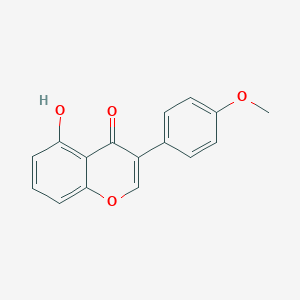

Pallidiflorin is a chemical compound with the molecular formula C16H12O4 . It is also known by the systematic name 5-Hydroxy-4’-methoxyisoflavone .

Synthesis Analysis

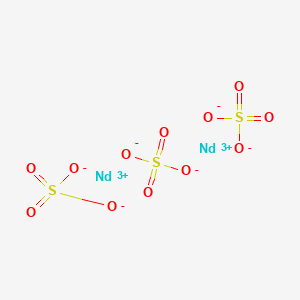

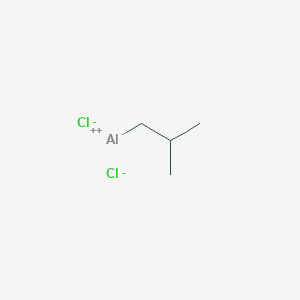

The synthesis of pallidiflorin involves complex chemical reactions. For instance, two metal complexes were synthesized by reacting sodium 5-hydroxy-4’-methoxyisoflavone-3’-sulfonate (C16H11O7SNa) with MnSO4·4H2O or Al(NO3)2·6H2O .Molecular Structure Analysis

The molecular structure of pallidiflorin consists of 16 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact mass of pallidiflorin is calculated to be 268.07356 .Physical And Chemical Properties Analysis

Pallidiflorin has a density of 1.329g/cm3, a boiling point of 456ºC at 760mmHg, and a flash point of 173.4ºC . Its molecular weight is 268.26400 .Applications De Recherche Scientifique

Molecular Identification and Authentication

- Fritillaria pallidiflora Schrenk, a commonly used antitussive herb, is often confused with other species, impacting its therapeutic effects. Molecular authentication methods based on nuclear ribosomal DNA internal transcribed spacer (nrDNA ITS) sequences have been developed for accurate identification of F. pallidiflora, using diagnostic PCR and PCR-RFLP approaches (Wang et al., 2005).

Alkaloid Discovery

- Narcissus pallidiflorus contains a heterodimer alkaloid named pallidiflorine, identified mainly through NMR spectroscopy. This discovery adds to the understanding of the chemical composition of Narcissus species and their potential applications (Codina et al., 1990).

Antitumor Activity

- The isosteroidal alkaloid chuanbeinone, derived from Bulbus of Fritillaria pallidiflora, has shown significant in vitro and in vivo antitumor activity. This compound induces apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a novel antitumor agent (Wang et al., 2015).

Biogenetic Studies and Biological Activity

- Pallidiflorine, a complex alkaloid obtained from Narcissus pallidiflorus, has been studied for its biogenetic pathways and potential health benefits. These studies contribute to the understanding of the biosynthesis of Amaryllidaceae alkaloids and their biological activities (Lewis, 1991).

Neuroprotective and Anti-Depressive Properties

- Paeoniflorin, a monoterpenoid glycoside related to pallidiflorin, exhibits potential anti-depressive properties. Studies suggest its effectiveness in upregulating neurotransmitters and promoting neuroprotection, highlighting its potential in depression treatment (Wang et al., 2021).

Chemotaxonomic Significance

- Glycyrrhiza pallidiflora Maxim., containing pallidiflorin, shows chemotaxonomic significance. Pallidiflorin serves as a fingerprint for this species, contributing to our understanding of plant taxonomy and phytochemistry (Dai et al., 2021).

Discovery Support in Drug Research

- Tools developed to analyze scientific literature for novel hypotheses have been employed to find new therapeutic uses for existing drugs, showcasing the role of such approaches in pharmacological research (Weeber et al., 2003).

Propriétés

IUPAC Name |

5-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-5-10(6-8-11)12-9-20-14-4-2-3-13(17)15(14)16(12)18/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUNGEJJOMKCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC=CC(=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157945 | |

| Record name | Pallidiflorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pallidiflorin | |

CAS RN |

133086-79-0 | |

| Record name | Pallidiflorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133086790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pallidiflorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

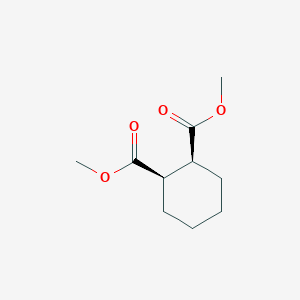

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

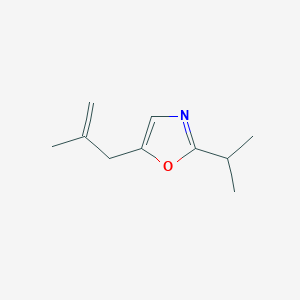

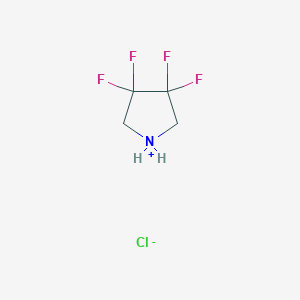

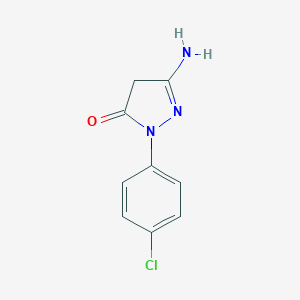

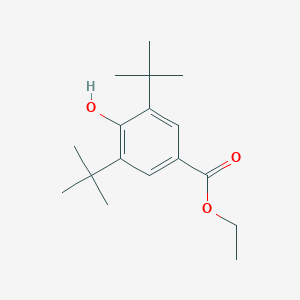

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)